5,5-Dichloro-2,3-dimethylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-2,3-dimethylpent-4-enoic acid: is an organic compound with the molecular formula C7H10Cl2O2 . It is characterized by the presence of two chlorine atoms, two methyl groups, and a carboxylic acid group attached to a pent-4-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-2,3-dimethylpent-4-enoic acid typically involves the chlorination of 2,3-dimethylpent-4-enoic acid. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes can be formed.
Substitution: The resulting products depend on the nucleophile used, leading to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Dichloro-2,3-dimethylpent-4-enoic acid is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the production of specialty chemicals, polymers, and other materials requiring specific functional groups .
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-2,3-dimethylpent-4-enoic acid involves its interaction with various molecular targets, depending on the context of its use. In biochemical applications, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The presence of chlorine atoms and the carboxylic acid group allows it to form strong interactions with target molecules, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylpent-4-enoic acid
- 3,4-Dimethylpent-2-enoic acid
- 2,2-Dimethyl-4-pentenoic acid
Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior, particularly in substitution reactions and interactions with biological targets .
Eigenschaften
CAS-Nummer |
87953-23-9 |
---|---|
Molekularformel |
C7H10Cl2O2 |
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
5,5-dichloro-2,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(3-6(8)9)5(2)7(10)11/h3-5H,1-2H3,(H,10,11) |
InChI-Schlüssel |
XZZGXAZFTMTYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(Cl)Cl)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.